![molecular formula C10H14O B1492724 4-Cyclobutylidenecyclohexan-1-one CAS No. 1955547-55-3](/img/structure/B1492724.png)
4-Cyclobutylidenecyclohexan-1-one
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclobutylidenecyclohexan-1-one, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases . These properties are crucial for understanding its behavior in different conditions and potential applications .Scientific Research Applications
Synthesis and Chemical Transformations
Brønsted Acid-Catalyzed Transfer Hydrogenation : Cyclohexa-1,4-dienes, related to cyclobutylidenecyclohexanones in reactivity trends, have been explored for Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, demonstrating the utility of hydrocarbon-based dihydrogen surrogates for the reduction of structurally diverse alkenes (Chatterjee & Oestreich, 2016).
Intramolecular Cycloadditions : The reactivity of cyclobutadiene compounds in cycloaddition reactions has been studied, showing how cyclobutadiene can function as both a diene and dienophile, leading to diverse cycloadducts. This provides insights into manipulating cyclobutylidenecyclohexanone derivatives for synthetic applications (Limanto et al., 2003).
Photocycloaddition Reactions : Photocycloaddition studies have shown selective reactions of cyclohexenones under irradiation, suggesting that derivatives of 4-cyclobutylidenecyclohexan-1-one might undergo similar photochemical transformations to form complex structures (Inhülsen et al., 2008).
Catalysis and Enzymatic Reactions
Enzymatic [4+2] Cyclization : A study on the biosynthesis of pyrroindomycins highlighted an enzymatic [4+2] cyclization cascade that forms two cyclohexene rings, suggesting potential biosynthetic routes involving cyclobutylidenecyclohexanone or its derivatives (Tian et al., 2015).
Metal-Free Cyclobutadiene Reagent for [4 + 2] Cycloadditions : The development of a metal-free cyclobutadiene reagent indicates the potential for cyclobutylidenecyclohexan-1-one derivatives to participate in intermolecular [4+2] cycloadditions, expanding the toolkit for synthetic chemists in creating complex molecules (Boswell et al., 2023).
Anticancer and Cytotoxicity Studies
Cytotoxicity and Topography Correlation : Research on 2-arylidenebenzocycloalkanones, structurally related to cyclobutylidenecyclohexan-1-one, has correlated molecular topography with cytotoxic effects, offering a pathway for designing anticancer agents based on cyclobutylidenecyclohexan-1-one structures (Dimmock et al., 2002).
Safety and Hazards
Mechanism of Action
- Compound C likely interacts with specific cellular components or enzymes. One possible mechanism involves intra-molecular charge transfer (ICT) . This phenomenon occurs when electrons transfer within the molecule, leading to changes in its electronic structure and fluorescence properties .
- Cellular and molecular effects are not extensively studied. However, its fluorescence properties make it useful as a sensor for detecting chromium III ions at trace levels .
Mode of Action
Result of Action
Scientists continue to explore its potential applications and biological effects . 🌟
properties
IUPAC Name |
4-cyclobutylidenecyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEOINVVVAXRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCC(=O)CC2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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